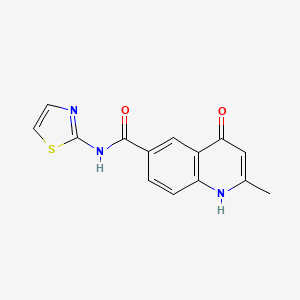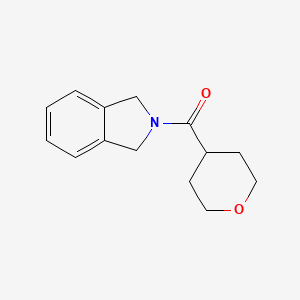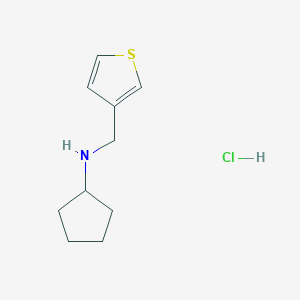![molecular formula C15H15BrN2O3 B2906655 5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde CAS No. 593236-08-9](/img/structure/B2906655.png)
5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-bromo-1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indole-3-carbaldehyde, or 5-Br-1-MOC-1H-indole-3-carbaldehyde, is a synthetic molecule that has recently been studied for its potential applications in various scientific fields. It is a brominated derivative of indole-3-carbaldehyde and is a member of the indole-3-carbaldehyde family of molecules. This molecule has been found to possess a variety of properties, such as antioxidant, antimicrobial, and anti-cancer activities. As such, it has been studied for its potential applications in drug discovery, biochemistry, and physiology.
科学的研究の応用
The unique properties of 5-Br-1-MOC-1H-indole-3-carbaldehyde have made it a promising candidate for use in various scientific research applications. For instance, it has been studied for its potential use in drug discovery, as it has been found to possess antioxidant and antimicrobial activities. Additionally, it has been studied for its potential use in biochemistry and physiology, as it has been found to possess anti-cancer activities. It has also been studied for its potential use in materials science, as it has been found to possess properties such as photoluminescence and electrochemiluminescence.
作用機序
Target of Action
The primary targets of the compound “5-bromo-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde” are currently unknown. The compound belongs to a class of organic compounds known as pyrazolopyridines
Mode of Action
Like other pyrazolopyridines, it may interact with its targets by binding to active sites or allosteric sites, leading to changes in the conformation and activity of these proteins or enzymes .
Biochemical Pathways
Based on its structural similarity to other pyrazolopyridines, it may be involved in various biochemical pathways related to the function of the proteins or enzymes it interacts with .
Pharmacokinetics
Factors such as solubility, stability, and molecular size can influence these properties .
Result of Action
The interaction of the compound with its targets could lead to changes in cellular processes, potentially influencing cell growth, differentiation, or survival .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . Therefore, these factors should be carefully controlled during the compound’s storage and use to ensure its efficacy and stability.
実験室実験の利点と制限
The use of 5-Br-1-MOC-1H-indole-3-carbaldehyde in laboratory experiments has several advantages. First, the synthesis of the molecule is highly efficient, with yields of up to 95%. Second, it is relatively stable in aqueous solutions, making it easy to use in experiments. Third, it is relatively non-toxic, making it safe to use in experiments. However, the use of 5-Br-1-MOC-1H-indole-3-carbaldehyde in laboratory experiments also has several limitations. First, it is not yet fully understood how the molecule produces its various biological effects, making it difficult to predict the results of experiments. Second, the molecule is relatively expensive, making it difficult to use in large-scale experiments.
将来の方向性
There are several potential future directions for 5-Br-1-MOC-1H-indole-3-carbaldehyde. First, further research should be conducted to better understand the mechanism of action of the molecule. Second, further research should be conducted to explore the potential applications of the molecule in drug discovery and materials science. Third, further research should be conducted to explore the potential of the molecule for use in clinical trials. Fourth, further research should be conducted to explore the potential of the molecule for use in food and beverage applications. Fifth, further research should be conducted to explore the potential of the molecule for use in agricultural applications. Finally, further research should be conducted to explore the potential of the molecule for use in environmental applications.
合成法
The synthesis of 5-Br-1-MOC-1H-indole-3-carbaldehyde is a multi-step process that begins with the preparation of a bromoacetaldehyde derivative. This is achieved by brominating acetaldehyde with bromine in an aqueous solution of potassium hydroxide. The resulting bromoacetaldehyde is then reacted with morpholine in an aqueous solution of sodium hydroxide to form 5-Br-1-MOC-1H-indole-3-carbaldehyde. This reaction is found to be highly efficient, with yields of up to 95%.
特性
IUPAC Name |
5-bromo-1-(2-morpholin-4-yl-2-oxoethyl)indole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3/c16-12-1-2-14-13(7-12)11(10-19)8-18(14)9-15(20)17-3-5-21-6-4-17/h1-2,7-8,10H,3-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUACIJLLDOPOJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)CN2C=C(C3=C2C=CC(=C3)Br)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-fluorophenyl)(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2906572.png)
![(2Z)-2-(5-Bromo-2-fluorobenzylidene)[1,3]thiazolo[3,2-A]benzimidazol-3(2H)-one](/img/no-structure.png)
![N-[(furan-2-yl)(4-methoxyphenyl)methyl]-4-methylbenzene-1-sulfonamide](/img/structure/B2906575.png)
![2-Dispiro[3.1.36.14]decan-8-ylethanamine;hydrochloride](/img/structure/B2906577.png)
![2-Chloro-N-[[(5R)-3-methyl-2-oxo-1,3-oxazolidin-5-yl]methyl]propanamide](/img/structure/B2906580.png)

![N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}thiophene-3-carboxamide](/img/structure/B2906583.png)
![2-Chloro-1-[3-(2-hydroxy-2-thiophen-2-ylethyl)morpholin-4-yl]ethanone](/img/structure/B2906586.png)


![2-({[3-(3,5-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-(propan-2-yl)-3,4-dihydroquinazolin-4-one](/img/structure/B2906589.png)

![N-(2-(4-nitrophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2906593.png)
